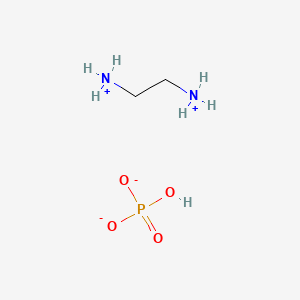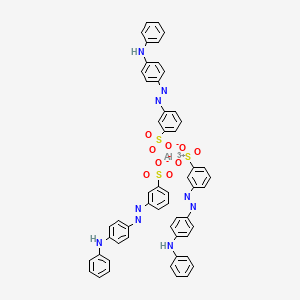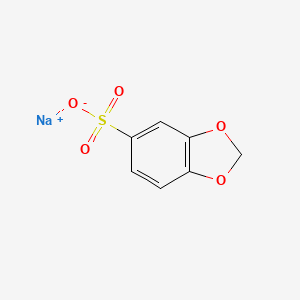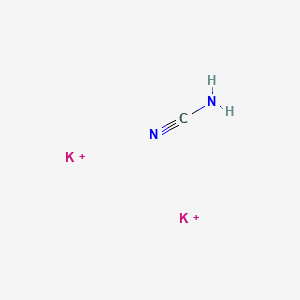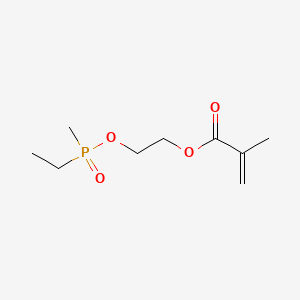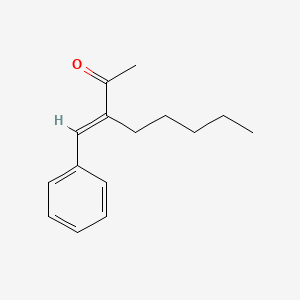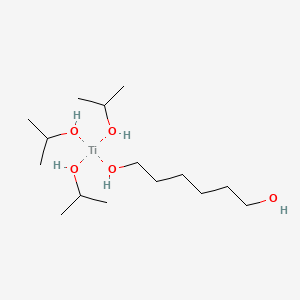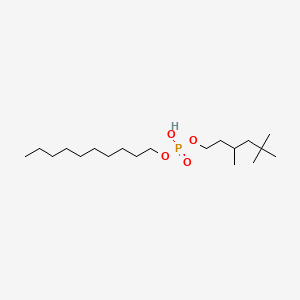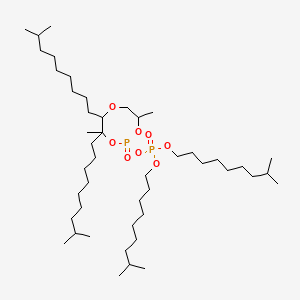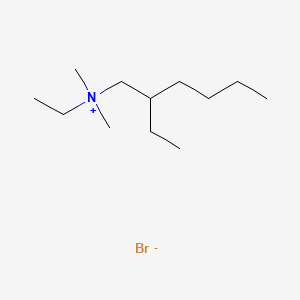
Ethyl(2-ethylhexyl)dimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-ethylhexyl)dimethylammonium bromide: is a quaternary ammonium compound with the chemical formula C12H28BrN . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(2-ethylhexyl)dimethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with 2-ethylhexyl bromide in the presence of a suitable solvent such as ethanol or acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl(2-ethylhexyl)dimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as or . The reaction conditions typically include mild temperatures and the presence of a solvent like or .
Oxidation Reactions: Oxidizing agents such as or can be used. These reactions are usually carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like or are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkyl halides , while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
Ethyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions and dispersions.
Biology: The compound is employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Industry: this compound is used in the formulation of cleaning agents, detergents, and personal care products.
Mechanism of Action
The mechanism by which ethyl(2-ethylhexyl)dimethylammonium bromide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. It can also interact with cell membranes, enhancing the permeability of hydrophobic molecules.
Comparison with Similar Compounds
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium bromide (DTAB)
- Tetrabutylammonium bromide (TBAB)
Comparison: Ethyl(2-ethylhexyl)dimethylammonium bromide is unique due to its 2-ethylhexyl group , which imparts distinct hydrophobic characteristics compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong surfactant properties and enhanced solubility of hydrophobic substances.
Properties
CAS No. |
71607-38-0 |
|---|---|
Molecular Formula |
C12H28BrN |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
ethyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C12H28N.BrH/c1-6-9-10-12(7-2)11-13(4,5)8-3;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IWNNQWZKDFOZPB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(C)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


